Pseudoephedrine sulfate
Description
Historical Context of Sympathomimetic Amine Investigations
The investigation of sympathomimetic amines, a class of compounds that mimic the effects of endogenous catecholamines, has a rich history rooted in the exploration of traditional botanical medicine. For centuries, various cultures have utilized plants containing these substances for their physiological effects. A notable example is the Ma Huang (Ephedra) plant, which has been a staple in Chinese medicine for over 5,000 years to treat a variety of ailments. ijbcp.comresearchgate.netnih.gov The primary active alkaloid in Ephedra, ephedrine (B3423809), was first isolated in 1889 and later identified by Chen and Schmidt in 1924 as the compound responsible for the plant's therapeutic actions. ijbcp.comwikipedia.org This discovery marked a pivotal moment in autonomic pharmacology. ijbcp.com
The early 20th century saw a surge in scientific interest in sympathomimetic amines. Adrenaline (epinephrine) was recognized as a first-line drug for various conditions as early as 1907. nih.gov The structural and functional similarities between different sympathomimetic amines, such as ephedrine and its diastereomer pseudoephedrine, spurred further research into their mechanisms of action. ijbcp.comacs.org Initial studies in the mid-20th century began to differentiate the direct and indirect actions of these compounds on adrenergic receptors, a topic that remains an area of some debate. ijbcp.com The development of synthetic methods to produce these compounds, such as the fermentation of dextrose in the presence of benzaldehyde (B42025) to produce pseudoephedrine, further expanded their availability for research and therapeutic use. acs.orgpharmacytimes.com
Academic Significance of Pseudoephedrine Sulfate (B86663) in Chemical and Pharmaceutical Sciences
Pseudoephedrine sulfate holds considerable academic significance in both chemical and pharmaceutical sciences due to its stereochemistry, synthesis, and physiological activity. As a diastereomer of ephedrine, it possesses the same molecular formula but a different spatial arrangement of atoms at one of its two stereogenic centers. acs.org This stereoisomerism is a fundamental concept in organic chemistry, and the resolution of enantiomers, such as in the case of pseudoephedrine, serves as a practical illustration of chiral technology in laboratory settings. science.gov
From a pharmaceutical perspective, this compound is a widely studied sympathomimetic agent. pharmacytimes.com Its mechanism of action, which involves both direct and indirect stimulation of adrenergic receptors, has been a subject of extensive research. nih.govwikipedia.org It acts as a releasing agent for norepinephrine, leading to vasoconstriction. wikipedia.org The study of its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion, provides valuable insights for drug design and development. pharmacytimes.com Furthermore, the development of analytical techniques, such as spectrofluorometry and chromatography, for the identification and quantification of this compound in pharmaceutical formulations is an active area of research. researchgate.net The compound's use as a precursor in the illicit synthesis of methamphetamine has also led to significant research into its detection and control. nih.govacs.org
Current Research Trajectories and Unanswered Questions Regarding this compound
Current research on this compound is multifaceted, exploring its clinical applications, potential for misuse, and fundamental chemical properties. One area of ongoing investigation is its efficacy and safety in specific patient populations. For instance, a multicenter, double-blind, placebo-controlled randomized study has demonstrated the efficacy and safety of pseudoephedrine hydrochloride in children aged 6 to 11 for the temporary relief of nasal congestion. nih.govnih.gov However, its effects in elderly patients have not been as thoroughly investigated. nih.gov
Another significant research trajectory involves the cardiovascular effects of pseudoephedrine. Studies have noted its potential to increase blood pressure and heart rate. www.nhs.uk Recent reviews by regulatory bodies like the European Medicines Agency (EMA) have highlighted rare but serious risks of posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS), leading to updated recommendations for its use. europa.eu These findings underscore the need for continued pharmacovigilance and research into the cerebrovascular effects of the drug.
Unanswered questions remain regarding the precise mechanisms underlying some of pseudoephedrine's effects. While its primary action as an indirect sympathomimetic is well-established, the nuances of its interaction with different adrenergic receptor subtypes and its central nervous system effects continue to be explored. wikipedia.orgnih.gov For example, one study on runners suggested a central effect of pseudoephedrine on performance enhancement rather than a metabolic one, indicating a need for further research into its neurological impact. nih.gov Additionally, the development of more sophisticated analytical methods to distinguish between pseudoephedrine and other structurally similar compounds in various matrices remains a relevant area of investigation. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4)/t2*8-,10+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVQBDOACNULDN-NRCOEFLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889379 | |
| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-12-0 | |
| Record name | Pseudoephedrine sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[[S-(R*,R*)]-(β-hydroxy-α-methylphenethyl)methylammonium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PSEUDOEPHEDRINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9DL7QPE6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Analytical and Spectroscopic Characterization of Pseudoephedrine Sulfate
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatography is an indispensable tool for the assessment of pseudoephedrine sulfate's purity and for creating a detailed impurity profile. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely employed to achieve the necessary separation and quantification of potential impurities.
HPLC is a versatile and widely used technique for the analysis of pseudoephedrine sulfate (B86663) due to its high resolution, sensitivity, and specificity. Method development focuses on optimizing various parameters to achieve the desired separation of pseudoephedrine from its related compounds.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound and its related compounds. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Several RP-HPLC methods have been developed for the separation of pseudoephedrine from its impurities. A simple isocratic RP-HPLC method can achieve separation in less than 35 minutes on a C18 column using a mobile phase composed of ammonium acetate and methanol. Another method employs a Hypersil phenyl column with a mobile phase of 10 mM potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile in a 95:5 v/v ratio. This method has demonstrated linearity over a concentration range of 0.125 µg/mL to 0.750 µg/mL for this compound and its impurities, with a correlation coefficient greater than 0.999.
The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. The following table summarizes a selection of reported RP-HPLC methods for the analysis of this compound and its related compounds.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| C18 (4.6 mm x 25 cm, 5 µm) | Ammonium acetate and methanol | Not Specified | Not Specified | |
| Hypersil phenyl (4.6 mm x 25 cm, 5 µm) | 10 mM Potassium dihydrogen phosphate (pH 3.0) and Acetonitrile (95:5 v/v) | 1.0 | 210 | |
| Zorbex Eclipse XDB C18 (4.6 mm x 250 mm, 5 µm) | Phosphate Buffer and Acetonitrile (60:40 v/v) | 1.0 | 220 | |
| Hypersil BDS C8 (4.6 mm x 250 mm, 5 µm) | 0.01 M Potassium dihydrogen phosphate (pH 6.5) and Acetonitrile (50:50 v/v) | 1.0 | 220 | |
| Inertsil C18 | Methanol and Ammonium acetate buffer (pH 6.5) (70:30 v/v) | 1.0 | Not Specified |
Stability-indicating HPLC methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the formation of degradation products over time. These methods are validated through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. The method must be able to separate the intact drug from any degradation products formed under these conditions.
Several stability-indicating RP-HPLC methods have been developed and validated for this compound. In one study, a method using a Hypersil phenyl column was shown to effectively separate all process-related impurities and degradation products from the main pseudoephedrine peak. Forced degradation studies confirmed the stability-indicating nature of the method, with significant degradation observed under alkaline conditions, while the drug was found to be relatively stable under other stress conditions.
The conditions for forced degradation studies are designed to accelerate the degradation process. The following table outlines typical stress conditions used in the development of stability-indicating HPLC methods for this compound.
| Stress Condition | Reagent/Condition | Duration | Reference |
| Acid Hydrolysis | 1N HCl | Reflux at 60°C for 2 hours | |
| Base Hydrolysis | 1M NaOH | Reflux at 60°C for 4 hours | |
| Oxidation | 3% Hydrogen peroxide | 60°C for 6 hours | |
| Thermal Degradation | Oven at 105°C | 12 hours | |
| Photolytic Degradation | 1.2 million lux hours (visible) and 200 W h/m² (near UV) | Not Specified |
Pseudoephedrine has two chiral centers, resulting in four possible stereoisomers. The desired enantiomer is (+)-pseudoephedrine. Chiral HPLC is essential for determining the enantiomeric purity of this compound and for quantifying any unwanted enantiomeric impurities. These methods utilize a chiral stationary phase (CSP) that can differentiate between the enantiomers.
The resolution of pseudoephedrine enantiomers can be achieved using various chiral HPLC techniques. One approach involves the use of a polysaccharide-based chiral column, such as the Lux i-amylose-1 stationary phase, in normal phase mode. This method, coupled with high-resolution mass spectrometry, allows for the sensitive detection and separation of the enantiomers. Another effective method utilizes a Lux 3 µm AMP chiral stationary phase, which provides excellent selectivity and baseline resolution of all four stereoisomers.
Molecularly imprinted polymers (MIPs) have also been employed as chiral stationary phases for the separation of pseudoephedrine enantiomers. A validated HPLC method using a MIP column with a mobile phase of water, acetic acid, and methanol (2:7:91 v/v) achieved a resolution of 2.7 between the d- and l-enantiomers. Furthermore, a reversed-phase HPLC method with dual optical rotation and UV absorbance detection has been developed for determining the enantiomeric purity of pseudoephedrine hydrochloride using an achiral column.
The following table summarizes different chiral HPLC methods for the resolution of pseudoephedrine enantiomers.
| Chiral Stationary Phase | Mobile Phase/Technique | Detection | Key Findings | Reference |
| Lux i-amylose-1 | Normal Phase with organic modifiers | High-Resolution Mass Spectrometry | Broad and balanced enantio-recognition properties | |
| Lux 3 µm AMP | Not Specified | Not Specified | Baseline resolution of all four stereoisomers | |
| Molecularly Imprinted Polymer (MIP) | Water, Acetic acid, Methanol (2:7:91 v/v) | UV at 254 nm | Resolution of 2.7 between d- and l-enantiomers | |
| Achiral Column | Reversed-Phase with dual optical rotation/UV absorbance detection | Optical Rotation and UV Absorbance | Determination of enantiomer mole fraction |
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. This method is often used for precursor profiling and can identify impurities originating from the synthesis process or from the extraction of pseudoephedrine from pharmaceutical preparations.
GC-MS analysis typically involves an extraction step to isolate the analytes of interest, followed by chromatographic separation and mass spectrometric detection. Both direct extraction and acid-base extraction methods have been used to recover pseudoephedrine from tablet formulations, with subsequent GC-MS analysis to profile the organic impurities. The choice of extraction solvent and pH can significantly impact the yield and purity of the extracted pseudoephedrine.
For the analysis of amphetamine-type stimulants, including pseudoephedrine, derivatization is often employed to improve the chromatographic properties and sensitivity of the analytes. Derivatizing agents such as heptafluorobutyric anhydride (HFBA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide can be used prior to GC-MS analysis.
The following table provides an overview of GC-MS methods used for the analysis of pseudoephedrine and its impurities.
| GC Column | Extraction/Derivatization | Mass Spectrometer | Application | Reference |
| HP-5 MS PDMS (30m x 250µm x 0.25µm) | Direct and Acid-Base Extraction | Mass spectra collected at 70 eV | Organic profiling of pseudoephedrine from decongestant tablets | |
| Not Specified | Liquid-liquid extraction with trifluoroacetic acid (TFA) derivatives | Electron-capture detection | Detection of pseudoephedrine and norpseudoephedrine | |
| HP-5MS (15-meter) | Liquid-liquid extraction, derivatization with heptafluorobutyric anhydride (HFBA) | Mass Spectrometry | Identification and quantitation in blood, plasma, and serum |
Chiral HPLC for Enantiomeric Purity Determination
Impurity Profiling Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds, providing detailed information about their atomic and molecular structure. jchps.comtaylorandfrancis.com For this compound, techniques like mass spectrometry are pivotal in confirming its identity and characterizing any related impurities. taylorandfrancis.com
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely applied in the analysis of pseudoephedrine for both qualitative and quantitative purposes.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is highly effective for the separation, identification, and quantification of pseudoephedrine and its related compounds in various matrices. nih.govnih.gov
An ultra-high-performance liquid chromatography-mass spectrometry (UHPLC/MS) method was developed for the high-throughput analysis of pseudoephedrine. thermofisher.com This method demonstrated excellent sensitivity, with limits of detection (LOD) and quantitation (LOQ) for pseudoephedrine being 0.53 ng/mL and 1.7 ng/mL, respectively. thermofisher.com The fragmentation ion of pseudoephedrine at m/z 148.17 provides additional confirmation of its presence. thermofisher.com
LC-MS has also been successfully used for the simultaneous determination of this compound and other active ingredients, such as loratadine, in human plasma for pharmacokinetic studies. nih.gov In one such study, the limit of quantitation for this compound was found to be 50 pg/ml. nih.gov A sensitive and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of ephedrine (B3423809) and pseudoephedrine in human plasma showed a linear calibration curve over a concentration range of 0.2–50 ng/mL. nih.gov
The table below details the key parameters of a UHPLC/MS method for pseudoephedrine analysis. thermofisher.com
| Parameter | Description |
| Chromatography | |
| System | Thermo Scientific Accela UHPLC |
| Mass Spectrometry | |
| System | Thermo Scientific MSQ Plus single quadrupole mass spectrometer |
| Method Performance | |
| Limit of Detection (LOD) | 0.53 ng/mL |
| Limit of Quantitation (LOQ) | 1.7 ng/mL |
| Key Fragment Ion | m/z 148.17 |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of pseudoephedrine, derivatization is often employed to increase its volatility and improve its chromatographic behavior.
GC-MS methods have been developed for the confirmatory analysis of ephedrines, including pseudoephedrine, in various samples. dshs-koeln.de One method involves the formation of N-acetyl-O-trimethylsilyl derivatives, which produce characteristic mass spectra with diagnostic ions. For pseudoephedrine, key diagnostic ions include m/z 100, m/z 58, and m/z 179. dshs-koeln.de
GC-MS is also utilized for the organic profiling of pseudoephedrine extracted from pharmaceutical preparations, which can be useful in forensic intelligence to trace the origin of illicitly manufactured substances. researchgate.netscientific.net Studies have shown that acid-base extraction methods can yield a higher purity of pseudoephedrine from tablets compared to direct extraction. scientific.net A straightforward GC-MS method for ephedrine quantification without extensive sample cleanup showed an analytical range of 5-20 µg mL-1 for pseudoephedrine. scielo.br Another GC-MS method for the simultaneous determination of l-ephedrine and d-pseudoephedrine in human plasma reported a detection limit of 0.41 ng/ml for pseudoephedrine. jst.go.jp
The following table presents characteristic mass fragments for the N-acetyl-O-trimethylsilyl derivative of pseudoephedrine. dshs-koeln.de
| Derivative | Key Mass Fragments (m/z) |
| N-acetyl-O-trimethylsilyl pseudoephedrine | 100 (Base Peak), 58, 179 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of pseudoephedrine. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for unambiguous identification and structural elucidation. A simple and accurate ¹H-NMR method has been developed for the quantitative determination of pseudoephedrine, using acetamide as an internal standard in a D₂O solution. Calculations are typically based on the integrals of the C-CH₃ protons.
The hyphenation of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (LC-NMR) offers a direct and efficient method for the separation and structural analysis of compounds from complex mixtures without the need for prior isolation. This technique has been instrumental in the study of this compound and its related compounds, particularly in identifying degradation products in pharmaceutical formulations.
In one study, a reversed-phase HPLC method was developed to separate pseudoephedrine from its degradation products. By coupling this separation with mass spectrometry (LC-MS) and LC-NMR, researchers successfully elucidated the structures of two previously unknown degradation products. The direct online connection of the HPLC to the NMR spectrometer allows for the structural analysis of even unstable compounds immediately after separation.
Key Findings from LC-NMR Analysis of Pseudoephedrine Degradation:
Product 1: Identified as 2-(carboxyamino)propiophenone (molecular ion of m/z=194).
Product 2: Identified as 2-formyl-2-(methylamino)-acetophenone (molecular ion of m/z=178).
This demonstrates the capability of LC-NMR to provide conclusive structural information for compounds related to this compound in pharmaceutical preparations.
Solid-State NMR (SSNMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in their solid form, such as the crystalline state of this compound. Unlike solution NMR, SSNMR provides insights into the effects of crystal packing and polymorphism. While much of the detailed research has been conducted on the hydrochloride salt, the principles are directly applicable to the structural analysis of the pseudoephedrine molecule within the sulfate salt crystal lattice.
¹³C SSNMR spectra of pseudoephedrine contain eight distinct peaks, corresponding to each carbon environment in the molecule. The chemical shifts observed in the solid state can differ slightly from those in solution, providing information on intermolecular interactions. For instance, the differences between solid-state and solution chemical shifts for pseudoephedrine HCl are generally between 0.1 and 2.6 ppm.
Recent advancements have employed Quadrupolar NMR Crystallography Guided Crystal Structure Prediction (QNMRX-CSP), which combines SSNMR data from quadrupolar nuclei (like ³⁵Cl in hydrochloride salts), DFT calculations, and powder X-ray diffraction (PXRD) data to predict and refine crystal structures. This approach has been successfully applied to diastereomers like ephedrine and pseudoephedrine, demonstrating its power in elucidating subtle structural differences in the solid state. The unique SSNMR powder patterns serve as spectral fingerprints for each solid form.
Table 1: Representative ¹³C NMR Chemical Shift Assignments for Pseudoephedrine (Note: Data derived from studies on pseudoephedrine HCl, assignments are applicable to the pseudoephedrine moiety in the sulfate salt.)
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH₃-CH) | 14.4 |
| C2 (CH-OH) | 76.9 |
| C3 (CH-NH) | 62.7 |
| C4 (N-CH₃) | 32.5 |
| C5 (Aromatic C-ipso) | Not specified |
| C6, C7, C8 (Aromatic) | 130.3 - 132.3 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a widely used technique for the identification of this compound by detecting the vibrational frequencies of its functional groups. It serves as a rapid and reliable method for distinguishing between different salt forms and isomers.
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. ATR-FTIR has proven to be highly effective in the identification of pseudoephedrine and in discriminating between its different salt forms.
The FTIR spectrum of this compound can be clearly distinguished from that of pseudoephedrine hydrochloride. A key differentiating feature for this compound is the presence of a very strong characteristic absorption band near 1000 cm⁻¹ which is attributed to the sulfate anions. In contrast, the hydrochloride salt may show a small doublet band around 2435 and 2477 cm⁻¹ due to excess HCl. This technique, combined with chemometric analysis like Principal Component Analysis (PCA), has been used to successfully discriminate between pseudoephedrine samples from different origins based on their spectral fingerprints.
Table 2: Key ATR-FTIR Spectral Regions for Differentiating Pseudoephedrine Salts
| Salt Form | Key Spectral Region (cm⁻¹) | Vibrational Assignment |
| This compound | ~1000 | Sulfate Anion (S-O stretch) |
| Pseudoephedrine HCl | 2500-3000 | Secondary Amine Hydrochloride (N-H stretch) |
| Pseudoephedrine HCl | 2435 & 2477 | Excess HCl |
| Both Salts | 750-760 | Monoaromatic Ring (C-H out-of-plane bend) |
Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. This hyphenated technique is particularly valuable for differentiating between diastereoisomers such as pseudoephedrine and ephedrine, which often produce nearly identical mass spectra, making them difficult to distinguish by GC-MS alone.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a quantitative analytical technique used for the determination of pseudoephedrine in bulk and pharmaceutical preparations. The method is based on the principle that the molecule absorbs light in the UV-visible range due to its aromatic phenyl ring.
A direct, sensitive, and extraction-free spectrophotometric method has been developed for the determination of pseudoephedrine. In methanol, this compound exhibits maximum absorbance (λmax) that allows for its quantification. The method is validated according to ICH guidelines and demonstrates good linearity, precision, and accuracy. Beer's law is typically obeyed over a specific concentration range, allowing for reliable quantification. For example, one study found a linear range of 2.5 µg/mL to 12.5 µg/mL with a correlation coefficient (r) greater than 0.999.
UV spectrophotometry is also widely used in methods for the simultaneous determination of pseudoephedrine and other active ingredients in combination drug products. These methods often use spectral data at multiple wavelengths to resolve the overlapping spectra of the combined drugs.
Table 3: Typical Validation Parameters for UV Spectrophotometric Analysis of Pseudoephedrine
| Parameter | Typical Value/Range | Reference |
| Solvent | Methanol | |
| λmax | 258 nm | |
| Linearity Range | 2.5 - 12.5 µg/mL | |
| Correlation Coefficient (r) | > 0.999 | |
| Recovery | ~98.5% |
Spectrofluorometric Methodologies
Spectrofluorometry offers a highly sensitive approach for the quantitative analysis of pseudoephedrine. The intrinsic fluorescence of the pseudoephedrine molecule, while present, can be enhanced or modified through various techniques to achieve lower detection limits and improve selectivity, particularly in complex matrices like pharmaceutical formulations or biological fluids. proquest.comresearchgate.net
Several distinct spectrofluorometric methods have been developed for the determination of pseudoephedrine:
Synchronous and Derivative Spectrofluorometry : Pseudoephedrine hydrochloride exhibits conventional fluorescence emission at 286 nm when excited at 261 nm. proquest.comresearchgate.net To enhance the signal, micellar surfactants such as sodium dodecyl sulphate are often employed. proquest.comresearchgate.net In combined dosage forms where spectral overlap with other fluorescent compounds can occur, synchronous fluorescence spectroscopy can provide sharper bands. proquest.comresearchgate.net Further resolution is achieved by applying a first-order derivative to the synchronous spectra, which can completely resolve overlapping signals, allowing for the simultaneous and interference-free determination of pseudoephedrine. proquest.comresearchgate.net This derivative method has demonstrated linearity in a concentration range of 50–1000 ng/mL. proquest.comresearchgate.net
Indirect Fluorimetry via Nanoparticle Interaction : A novel and highly sensitive method involves the fluorescence recovery of a dye, such as Rhodamine 6G (Rh6G), from a complex with gold nanoparticles (Au NPs). nih.govnih.gov In this system, the fluorescence of Rh6G is initially quenched by the Au NPs. The introduction of pseudoephedrine disrupts the Rh6G-Au NP complex, causing the release of the Rh6G dye and a proportional recovery of its fluorescence intensity. nih.govnih.gov This method is rapid and sensitive, with a reported linear range of 15–150 ng/mL and a limit of detection (LOD) of 10 ng/mL. nih.govnih.gov
Derivatization-Based Fluorimetry : To significantly increase fluorescence quantum yield and shift the emission to longer, more selective wavelengths, pseudoephedrine can be reacted with a derivatizing agent that introduces a fluorophore into the molecule. A common agent for this purpose is 4-chloro-7-nitrobenzofurazan (NBD-Cl). researchgate.netnih.gov The reaction, typically carried out in a buffered medium (e.g., phosphate buffer at pH 7.8), produces a highly fluorescent product. researchgate.netnih.gov This derivative can be measured with an excitation wavelength of 475 nm and an emission wavelength of 532 nm. researchgate.netnih.gov This derivatization approach has proven successful for the assay of pseudoephedrine in commercial pharmaceutical products, demonstrating linearity in the range of 0.5-5 µg/mL. nih.gov
Table 1: Comparison of Spectrofluorometric Methods for Pseudoephedrine Analysis
| Methodology | Excitation (λex) | Emission (λem) | Linear Range | Key Features | Reference |
|---|---|---|---|---|---|
| First Derivative Synchronous Spectrofluorometry | 261 nm | 286 nm | 50-1000 ng/mL | Resolves spectral overlap in mixtures; uses micellar enhancement. | proquest.comresearchgate.net |
| Indirect (Gold Nanoparticle) | - | - | 15-150 ng/mL | Based on fluorescence recovery of Rhodamine 6G; high sensitivity. | nih.govnih.gov |
Principles of Analytical Method Validation and Optimization
The validation and optimization of analytical methods are critical for ensuring that a method is suitable for its intended purpose. This process is guided by principles outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH). tsijournals.comujpronline.com Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. tsijournals.comnih.gov A modern, systematic approach to method development and validation is encapsulated by the Quality by Design (QbD) framework.
Application of Quality by Design (QbD) in Analytical Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govrjptonline.org When extended to analytical methods, this is known as Analytical QbD (AQbD). rjptonline.orgetflin.com The goal of AQbD is to build quality into the analytical method, ensuring it is robust and fit-for-purpose throughout its lifecycle. etflin.comjddtonline.info
The AQbD process involves several key steps:
Defining the Analytical Target Profile (ATP) : This involves establishing the predefined objectives for the method, such as the required accuracy, precision, and sensitivity for the analysis of this compound. etflin.com
Risk Assessment : Potential variables within the analytical method that could impact its performance are identified. This includes factors related to instrumentation, materials, and procedural steps.
Method Optimization and Design of Experiments (DoE) : A systematic approach, often using DoE, is employed to study the effects of identified variables on the method's performance. This allows for a comprehensive understanding of how different factors interact.
Establishing a Design Space : The Design Space is the multidimensional combination and interaction of input variables (e.g., mobile phase composition, pH, column temperature) that have been demonstrated to provide assurance of quality. rjptonline.org Operating within this defined space ensures the method remains robust.
Developing a Control Strategy : A planned set of controls is established to manage risk and ensure the method consistently performs as intended when deployed for routine use. nih.gov
By applying QbD principles, sources of variability that could lead to poor method robustness are identified and minimized, ensuring the method meets its performance requirements over the long term. jddtonline.info
Stereochemical Investigations of Pseudoephedrine Sulfate
Elucidation of Absolute Configuration and Diastereomeric Relationships
Pseudoephedrine has two chiral centers, meaning there are 2² or four possible stereoisomers. libretexts.org The naturally occurring and commonly used form is (+)-pseudoephedrine, which has the (1S,2S) absolute configuration. nih.govwikipedia.org Its enantiomer, with the (1R,2R) configuration, is (-)-pseudoephedrine.
The diastereomers of pseudoephedrine are ephedrine (B3423809). libretexts.orgpace.edu The two enantiomers of ephedrine are (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine. pace.edunih.gov Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.orglibretexts.org For instance, pseudoephedrine and ephedrine differ in their melting points and solubility. libretexts.org
| Name | Absolute Configuration | Relationship |
|---|---|---|
| (+)-Pseudoephedrine | (1S,2S) | Enantiomers |
| (-)-Pseudoephedrine | (1R,2R) | |
| (-)-Ephedrine | (1R,2S) | Enantiomers |
| (+)-Ephedrine | (1S,2R) | |
| (+)-Pseudoephedrine | (1S,2S) | Diastereomers |
| (-)-Ephedrine | (1R,2S) |
Impact of Chirality on Synthetic Reaction Pathways
The well-defined stereochemistry of pseudoephedrine makes it a valuable chiral auxiliary in asymmetric synthesis. proquest.comharvard.eduacs.orgacs.org A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Both enantiomers of pseudoephedrine are readily available and can be N-acylated to form tertiary amides. proquest.comacs.org
The enolates of these pseudoephedrine amides undergo highly diastereoselective alkylations with various alkyl halides. proquest.comacs.orgacs.org This allows for the synthesis of α-substituted products with a high degree of stereochemical control. These products can then be converted into enantiomerically enriched carboxylic acids, alcohols, and aldehydes. proquest.com
Pseudoephedrine amides have been successfully used in a variety of stereoselective reactions, including:
Alkylation reactions : These reactions proceed with high diastereoselectivity. proquest.comharvard.eduacs.org
Aldol reactions : The use of pseudoephedrine as a chiral auxiliary allows for highly stereocontrolled aldol reactions. nih.gov
Michael reactions : Asymmetric Michael reactions of pseudoephedrine amides have been developed. acs.org
Aza-Michael reactions : The asymmetric aza-Michael reaction of metal benzylamides to α,β-unsaturated amides derived from pseudoephedrine has been studied in detail. nih.gov
| Reaction Type | Key Features | Resulting Products |
|---|---|---|
| Alkylation | High diastereoselectivity | Enantiomerically enriched carboxylic acids, alcohols, aldehydes |
| Aldol Reaction | High stereocontrol | Highly functionalized aldols, β-hydroxy acids, esters, and ketones |
| Michael Reaction | Diastereoselective | Enantiomerically enriched 3-aryl-substituted δ-lactones |
| Aza-Michael Reaction | Good yields and diastereoselectivities | β-amino esters, γ-amino alcohols, and β-amino ketones |
Mechanisms of Enantiomeric Recognition in Chromatographic Separations
The separation of pseudoephedrine's enantiomers is important for analytical and preparative purposes. This is typically achieved using chiral chromatography. The mechanism of enantiomeric recognition in these separations relies on the formation of transient diastereomeric complexes between the enantiomers of pseudoephedrine and a chiral stationary phase (CSP). core.ac.uk
For separation to occur, there must be a difference in the stability of these diastereomeric complexes. core.ac.uk This difference in stability arises from specific interactions between the analyte and the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric repulsion.
Several types of CSPs have been shown to be effective for the separation of pseudoephedrine and its stereoisomers:
Polysaccharide-based CSPs : Columns like Lux i-amylose-1 have demonstrated broad enantio-recognition properties for ephedrine analogues. nih.gov
Cyclodextrin-based CSPs : These have been used for the enantiomeric separation of ephedrine and related compounds.
Molecularly Imprinted Polymers (MIPs) : MIP columns have been developed for the specific separation of pseudoephedrine enantiomers. researchgate.net
The choice of mobile phase also plays a critical role in the separation, with the type of organic modifier used having a significant influence on the separation quality. nih.gov Supercritical fluid chromatography (SFC) has also been employed for the chiral separation of ephedrine and its stereoisomers. nih.gov
Stereospecificity in Molecular Interactions and Biological Recognition
The three-dimensional structure of pseudoephedrine is critical for its interaction with biological targets. As a sympathomimetic agent, pseudoephedrine primarily acts on adrenergic receptors. The specific stereochemistry of the hydroxyl and methylamino groups on the side chain determines the molecule's affinity and activity at these receptors.
While both ephedrine and pseudoephedrine are sympathomimetic amines, their differing stereochemistry leads to differences in their pharmacological activity. Pseudoephedrine is generally considered to have weaker effects on the sympathetic nervous system compared to ephedrine. nih.gov
The biological activity of pseudoephedrine is stereospecific. For example, the (1S,2S)-(+)-pseudoephedrine isomer is the one primarily used for its decongestant properties. pace.edu This stereospecificity is a common feature in pharmacology, where only one enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. The interaction between a chiral drug molecule and its biological target, such as a receptor or enzyme, is itself a chiral recognition event. Enzymes, being chiral macromolecules, are highly specific in the reactions they catalyze, often producing only a single stereoisomer of a product. libretexts.org
Molecular Pharmacology and Biochemical Pathways of Pseudoephedrine
Adrenergic Receptor Agonism Mechanisms
Pseudoephedrine directly interacts with adrenergic receptors, though its affinity is generally considered low. wikipedia.org It acts as an agonist at both alpha (α) and beta (β)-adrenergic receptors. science.gov
The interaction of pseudoephedrine with alpha-adrenergic receptors is the principal mechanism behind its vasoconstrictive effects. wikipedia.org These receptors are located on the smooth muscle lining the walls of blood vessels. wikipedia.org Activation of α-adrenergic receptors leads to the contraction of these muscles, resulting in the narrowing of the blood vessels (vasoconstriction). wikipedia.org This action decreases blood flow and consequently reduces tissue hyperemia and edema, particularly in the nasal mucosa. wikipedia.org Studies have shown that (-)-pseudoephedrine binds to α1 and α2 receptors with greater affinity than (+)-pseudoephedrine. google.com In porcine mucosa tissue, selective α2c-adrenergic agonists have been shown to contract nasal veins with only modest effects on arteries. nih.gov
Table 1: In Vitro Adrenergic Receptor Binding Affinity of Pseudoephedrine Isomers
| Isomer | Receptor | IC50 (μM) |
|---|---|---|
| (-)-Pseudoephedrine | α1 | 33 |
| (+)-Pseudoephedrine | α1 | 349 |
| (+)-Pseudoephedrine | α2 | 17 |
Data sourced from competitive displacement assays. google.com
Pseudoephedrine also acts on beta-adrenergic receptors. science.gov Specifically, it has been shown to be a partial agonist at β1 and β2-adrenergic receptors with low affinity. wikipedia.org The activation of β2-adrenergic receptors leads to the relaxation of bronchial smooth muscle, contributing to its therapeutic effects. wikipedia.org Thermodynamic studies of the interaction between pseudoephedrine and β2-adrenoceptors indicate a spontaneous reaction with exothermal processes. science.gov At a temperature of 37°C, the association constant for pseudoephedrine binding to β2-AR was determined to be (3.80±0.02) ×10³/M. science.gov However, its potency as a β-adrenergic receptor agonist is significantly lower, estimated to be about 30,000 to 40,000 times less potent than isoproterenol. wikipedia.org
Neurotransmitter Transporter Interactions
A significant component of pseudoephedrine's mechanism of action is its indirect sympathomimetic effect, which involves interaction with neurotransmitter transporters and subsequent displacement of neurotransmitters.
The primary indirect mechanism of pseudoephedrine is the displacement of norepinephrine from storage vesicles in presynaptic neurons. nih.gov By acting as a substrate for the norepinephrine transporter (NET), it promotes the release of stored norepinephrine into the neuronal synapse. nih.gov This released norepinephrine is then available to activate postsynaptic alpha and beta-adrenergic receptors, amplifying the sympathomimetic effect. researchgate.net Animal studies suggest that the sympathomimetic effects of pseudoephedrine are almost exclusively due to this norepinephrine release. wikipedia.orgnih.gov In anesthetized rats, the pressor effects of d-pseudoephedrine were abolished after the destruction of sympathetic nerve terminals. nih.gov
In vitro studies have characterized the activity of pseudoephedrine at biogenic amine transporters. It acts as a substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT). researchgate.net The most potent actions are as a substrate of NET, with EC50 values around 50 nM. researchgate.net Its activity at DAT is less potent. researchgate.net Research on rat brain synaptosomes demonstrated that d-pseudoephedrine inhibits the uptake of [3H]dopamine in the striatum and nucleus accumbens, though with significantly lower potency than amphetamine. researchgate.net Pseudoephedrine is reported to be inactive at the serotonin transporter. wikipedia.org
Table 2: In Vitro Activity of Pseudoephedrine at Monoamine Transporters
| Transporter | Action | EC50 (nM) | IC50 (μM) |
|---|---|---|---|
| Norepinephrine (NE) | Releasing Agent | 224 | - |
| Dopamine (DA) | Releasing Agent | 1,988 | - |
| Dopamine (DA) | Uptake Inhibition (Nucleus Accumbens) | - | 530 ± 61 |
| Dopamine (DA) | Uptake Inhibition (Striatum) | - | 667 ± 126 |
| Serotonin (5-HT) | Inactive | - | - |
EC50 and IC50 values represent the concentration required to elicit 50% of the maximal response or inhibition, respectively. wikipedia.orgresearchgate.net
In Vitro and Ex Vivo Pharmacological Characterization
The pharmacological properties of pseudoephedrine have been further elucidated through various in vitro and ex vivo experimental models.
In vitro characterization of ephedrine-related stereoisomers, including pseudoephedrine, at biogenic amine transporters and a broad panel of cloned human receptors confirmed that the most potent actions were as substrates of the norepinephrine transporter. researchgate.net These studies also revealed weak affinity for alpha2-adrenergic receptors, with Ki values in the low micromolar range, and no significant activity at beta-adrenergic or alpha1-adrenergic receptors, which contrasts with some functional data but highlights its primary indirect mechanism. researchgate.net Specifically, (-)-pseudoephedrine showed a Ki value of 5,330 ± 510 nM at the human α1A receptor. scispace.com
Metabolic Pathways and Biotransformation Studies of Pseudoephedrine Sulfate (B86663)
Pseudoephedrine sulfate undergoes limited metabolism in the human body, with the majority of the compound being eliminated unchanged. The primary metabolic transformation that does occur is N-demethylation, resulting in the formation of an active metabolite. The predominant route of elimination, however, is through renal excretion of the parent drug. The extent of both metabolism and excretion is influenced by physiological factors such as urinary pH.
Unmetabolized Excretion Pathways
The principal route of elimination for pseudoephedrine is renal excretion, with a significant portion of the administered dose being excreted in the urine as the unchanged parent drug. nih.govpharmacytimes.com Studies have shown that between 43% and 96% of an oral dose of pseudoephedrine is excreted unmetabolized in the urine within 24 hours. nih.govwikipedia.org This wide range in excretion rates can be attributed to several factors, most notably urinary pH. nih.gov
As a weak base, the renal clearance of pseudoephedrine is pH-dependent. pharmacytimes.com Acidic urine promotes the ionization of pseudoephedrine, which reduces its tubular reabsorption and thereby increases its renal excretion. Conversely, alkaline urine leads to a higher proportion of the non-ionized form of the drug, which is more readily reabsorbed back into the bloodstream, resulting in decreased renal clearance and a prolonged elimination half-life. nih.gov
| Compound | Percentage Excreted in Urine (Unchanged) | Influencing Factors |
|---|---|---|
| Pseudoephedrine | 43-96% | Urinary pH |
| Norpseudoephedrine (Cathine) | ~1-6% of dose | Rate of N-demethylation |
Forensic Chemistry and Precursor Diversion of Pseudoephedrine Sulfate
Pseudoephedrine Sulfate (B86663) as a Precursor in Illicit Substance Synthesis
The primary reason for the diversion of pseudoephedrine sulfate is its role as a starting material in the synthesis of methamphetamine and other controlled substances. aph.gov.auresearchgate.net Clandestine laboratory operators often extract the compound from over-the-counter medications. europa.euresearchgate.net The relative ease of this extraction and subsequent chemical conversion has made pseudoephedrine a key target for regulatory control and law enforcement monitoring. archives.govresearchgate.net
Pseudoephedrine is a diastereomer of ephedrine (B3423809), and both can be used to produce the potent psychostimulant d-methamphetamine. europa.eumdma.ch The reduction of the hydroxyl group on the pseudoephedrine molecule is the core chemical transformation in this process, which eliminates the chiral center at that position to form methamphetamine. mdma.ch Various reduction methods exist, but those utilizing hydriodic acid, often in combination with a phosphorus-based reagent, are common in clandestine settings. mdma.chmdma.ch
The hypophosphorous reduction route, also known as the "Hypo" method, is a prevalent technique for synthesizing methamphetamine from pseudoephedrine. nm.govnih.gov This method utilizes hypophosphorous acid (H₃PO₂) and iodine to create hydriodic acid (HI) in situ. oxfordreference.com The hydriodic acid then acts as the primary reducing agent to convert pseudoephedrine to methamphetamine. mdma.choxfordreference.com
The key advantage of this route in a clandestine setting is that it bypasses the need for red phosphorus, a more strictly controlled chemical, as hypophosphorous acid serves as the reducing agent for the iodine. oxfordreference.com The reaction is a single-step reduction process. oxfordreference.com Forensic investigations of clandestine laboratories have confirmed the use of this method. nm.govarcjournals.org Studies simulating this synthesis pathway have reported varying yields and purities. For instance, a synthesis using this compound extracted from commercial tablets via the hypophosphorous route yielded methamphetamine with a purity of 90.5% and a yield of 28.3%. arcjournals.org
Table 1: Methamphetamine Synthesis Yields from Pseudoephedrine Precursors arcjournals.org
| Precursor Form (Extracted from) | Synthesis Route | Reported Yield | Reported Purity |
|---|---|---|---|
| This compound (Clarinase tablets) | Hypophosphorous Acid / Iodine | 28.3% ± 1.4% | 90.5% |
| Pseudoephedrine Hydrochloride (Reactine duo tablets) | Hypophosphorous Acid / Iodine | 42.8% ± 4.0% | 83% |
Beyond methamphetamine, pseudoephedrine can also be used as a precursor for the synthesis of methcathinone (B1676376), another psychotropic stimulant. ojp.gov The conversion involves the oxidation of the secondary alcohol group in the pseudoephedrine molecule to a ketone. This process can be achieved using oxidizing agents such as potassium permanganate. state.gov Experiments have demonstrated that methcathinone can be efficiently produced from pseudoephedrine extracted from therapeutic preparations. For example, an average of 88.2 mg of methcathinone was prepared from six tablets, each containing 60 mg of pseudoephedrine. ojp.gov
Role in Methamphetamine Synthesis Pathways
Forensic Analysis of Seized Pseudoephedrine Materials
The forensic analysis of seized pseudoephedrine is crucial for law enforcement and intelligence gathering. analis.com.myiaea.org It helps to establish links between seizures, identify trafficking routes, and understand the methods used in clandestine laboratories. chromatographyonline.comthermofisher.com Analysis focuses on identifying the compound, determining its origin, and profiling any impurities present. researchgate.netscientific.net
Chemical profiling of seized pseudoephedrine aims to discriminate between samples based on their origin. analis.com.myiaea.org This is valuable for forensic intelligence, as it can help disrupt supply chains. analis.com.my Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for this purpose. analis.com.myresearchgate.netnih.gov
By analyzing the spectra or chromatograms of extracted pseudoephedrine, forensic chemists can identify characteristic "fingerprints" associated with the original product or the extraction method used. analis.com.myscientific.net Chemometric procedures, such as principal component analysis (PCA), are often applied to the analytical data to classify samples and establish groupings based on their source. analis.com.myscientific.net For example, studies have shown that Attenuated Total Reflectance (ATR)-FTIR combined with PCA can successfully discriminate between pseudoephedrine samples extracted from different commercial tablets, with total variations of 80-93% being used to group samples by origin. analis.com.myiaea.org Similarly, GC-MS profiling can reveal the presence of minute excipients from the original tablets, which aids in classification. scientific.net
Table 2: Analytical Techniques for Pseudoephedrine Profiling
| Analytical Technique | Application in Forensic Analysis | Key Findings/Capabilities |
|---|---|---|
| Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Source determination of extracted pseudoephedrine. analis.com.myiaea.org | Can discriminate between samples from different tablet origins based on fingerprint regions, often combined with chemometrics (HCA/PCA). analis.com.myiaea.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Organic profiling of extracts, identification of impurities and excipients. researchgate.netscientific.net | Reveals the presence of other active ingredients or tablet binders, providing clues to the source material. scientific.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantitation of pseudoephedrine; potential for stable isotope ratio analysis to determine origin. chromatographyonline.comnih.govnih.gov | Offers high sensitivity for quantifying pseudoephedrine in seized samples and can provide information on the manufacturing method of the precursor. thermofisher.comnih.gov |
Clandestine operators frequently extract pseudoephedrine from commercial decongestant tablets. analis.com.myresearchgate.net Forensic laboratories must therefore be able to identify and confirm the presence of pseudoephedrine in powders and residues seized from these locations. The extraction process itself can range from simple direct extractions with a solvent to more complex chemical purifications like acid-base extractions. analis.com.myscientific.net
An acid-base extraction can yield a precursor of considerably high purity, making source determination more challenging. analis.com.my However, even in purified samples, trace amounts of other tablet ingredients (excipients) may remain. scientific.net Various analytical methods are used for the definitive identification of pseudoephedrine. GC-MS is a standard method, where the mass spectrum of a sample component is compared to a reference library. researchgate.netspectra-analysis.com Infrared spectroscopy is also highly effective, as pseudoephedrine and its diastereomer ephedrine have distinctly different spectral peaks in the fingerprint region, allowing for unambiguous differentiation. spectra-analysis.comojp.gov Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is another powerful tool, providing rapid and sensitive identification and quantification of pseudoephedrine in illicit drug mixtures. chromatographyonline.comthermofisher.com
Discrimination of Pseudoephedrine Compounds by Origin
Forensic intelligence plays a crucial role in combating the illicit production of drugs by tracing the origin of precursor chemicals like pseudoephedrine. By determining the manufacturing source or synthetic route of seized pseudoephedrine, law enforcement agencies can gain valuable insights into trafficking networks and disrupt the supply chain. analis.com.my Various analytical techniques are employed to discriminate pseudoephedrine compounds based on their chemical and isotopic profiles.
Chemical Profiling: This approach focuses on identifying and quantifying organic impurities, excipients, and other characteristic chemical markers within a sample. usm.my Clandestine chemists often extract pseudoephedrine from commercially available pharmaceutical preparations, which contain various inactive ingredients (excipients). researchgate.net The presence and relative abundance of these excipients can serve as a chemical fingerprint to link a sample to a specific brand or formulation of cold medicine. scientific.net
Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy are used for this purpose. analis.com.myusm.my Studies have shown that different extraction methods used in clandestine labs, such as direct extraction versus acid-base extraction, can be identified by the resulting impurity profile. analis.com.myresearchgate.net Furthermore, specific impurities, known as route-specific markers, can indicate the synthetic pathway used to produce the pseudoephedrine itself or the subsequent illicit substance. For example, compounds like 1,2-dimethyl-3-phenylaziridine (B1212488) are considered marker compounds for syntheses starting from ephedrine or pseudoephedrine. nih.govresearchgate.net
Stable Isotope Analysis: Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for determining the geographical origin or manufacturing process of a chemical compound. usm.mydshs-koeln.de This technique measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in a sample. nih.govsemanticscholar.org These ratios can vary depending on the starting materials and the specific chemical processes used during synthesis.
For pseudoephedrine, three main industrial production routes can be distinguished using stable isotope analysis:
Natural Extraction: Derived from the Ephedra plant. The isotopic signature reflects the plant's photosynthetic pathway and growing conditions. nih.govacs.org
Total Synthesis: Produced entirely from chemical precursors, such as propiophenone. This route often results in distinct isotopic values, particularly for nitrogen. acs.org
Semi-synthesis: Created through a fermentation process using sugars (like those from sugarcane) followed by chemical steps. This method also leaves a characteristic isotopic fingerprint. acs.org
Research has demonstrated that these production methods can be clearly discriminated by plotting the δ¹³C and δ¹⁵N values. acs.org This information allows forensic chemists to infer the origin of the precursor material used in illicit methamphetamine production. nih.govacs.org
Below is a table summarizing key research findings in the discrimination of pseudoephedrine compounds.
| Analytical Technique | Methodology | Key Findings | References |
| GC-MS | Analyzes organic impurity profiles from different pseudoephedrine-based tablets after simulated clandestine extraction. | Successfully classified pseudoephedrine samples based on the extraction method used (direct vs. acid-base) and the original pharmaceutical formulation. researchgate.netscientific.net | researchgate.netscientific.net |
| ATR-FTIR with Chemometrics | Combines infrared spectroscopy with statistical analysis (Principal Component Analysis) to differentiate samples. | Demonstrated the ability to group and link pseudoephedrine samples based on their original marketed formulations. analis.com.my | analis.com.my |
| IRMS | Measures stable isotope ratios of carbon (δ¹³C) and nitrogen (δ¹⁵N). | Clearly discriminated between natural, synthetic, and semi-synthetic ephedrine/pseudoephedrine based on distinct isotopic signatures. acs.org | acs.org |
Regulatory Frameworks and International Control Measures for Precursor Chemicals
The widespread use of this compound in legitimate pharmaceutical products alongside its crucial role in the illicit manufacture of methamphetamine has necessitated the establishment of robust regulatory frameworks at both international and national levels. europa.eu These measures aim to prevent the diversion of pseudoephedrine from legal channels into the black market without unduly hindering legitimate trade. europa.eu
Compliance with International Drug Conventions
The cornerstone of international precursor chemical control is the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 . europa.euchemsafetypro.com This convention established a framework for monitoring and controlling the trade of chemicals frequently used in the illicit manufacture of drugs.
Under the 1988 Convention, pseudoephedrine is listed as a Table I precursor . chemsafetypro.comnarcoticsindia.nic.in This classification is reserved for substances that are critical to the production of controlled drugs and therefore subject to the most stringent controls. chemsafetypro.com Parties to the convention are obligated to implement measures to monitor the manufacture and distribution of these chemicals. chemsafetypro.com Key requirements for Table I substances include:
Establishing a system to authorize the manufacture, trade, and distribution of these precursors.
Requiring detailed documentation and record-keeping for all transactions.
Implementing a system of pre-export notifications, allowing importing countries to be alerted to incoming shipments.
Reporting suspicious transactions to national authorities.
The International Narcotics Control Board (INCB) is responsible for monitoring the implementation of these provisions and reports annually to the Commission on Narcotic Drugs. unvienna.org These international efforts provide a legal basis for global cooperation in preventing the diversion of chemicals like pseudoephedrine.
National and Regional Precursor Legislation and Policies
Many countries and regions have enacted specific legislation to enforce the principles of the 1988 Convention. These laws often impose stricter controls tailored to local circumstances.
United States: The primary legislation governing pseudoephedrine in the U.S. is the Combat Methamphetamine Epidemic Act of 2005 (CMEA) , which was incorporated into the Patriot Act. fda.govct.gov This federal law reclassified over-the-counter (OTC) products containing pseudoephedrine as "scheduled listed chemical products." govinfo.gov Key provisions of the CMEA include:
Sales Location: Products must be sold from behind the counter or in a locked cabinet. fda.govct.gov
Purchase Limits: Daily sales are limited to 3.6 grams of pseudoephedrine base per person, with a 30-day limit of 9 grams. govinfo.govdrugtopics.comworldpopulationreview.com
Identification and Record-Keeping: Purchasers must present a valid photo ID, and retailers are required to maintain a logbook of all sales for at least two years. fda.govct.gov
Some states have implemented even stricter laws, with Mississippi and Oregon requiring a prescription for all pseudoephedrine-containing products. drugtopics.com
European Union: The EU has a comprehensive legal framework to control drug precursors, primarily through Regulation (EC) No 273/2004 (for trade within the EU) and Regulation (EC) No 111/2005 (for trade with third countries). europa.euwikipedia.org
Categorization: Pseudoephedrine and its salts are classified as Category 1 precursors , subjecting them to the highest level of control. hpra.ie Medicinal products containing pseudoephedrine are placed in Category 4 . wikipedia.orgbfarm.de
Licensing and Registration: Operators handling Category 1 substances must obtain a license from the competent national authorities. bfarm.de
Trade Monitoring: The legislation establishes rules for monitoring trade, including requirements for documentation and the reporting of suspicious transactions to prevent diversion. europa.eu
The following table compares key regulatory aspects in the U.S. and the EU.
| Regulatory Aspect | United States (CMEA) | European Union (Regulations 273/2004 & 111/2005) |
| Precursor Classification | Scheduled Listed Chemical Product | Category 1 Precursor |
| OTC Product Location | Behind the counter or locked cabinet | Varies by Member State; many have similar restrictions. europa.eu |
| Daily Purchase Limit | 3.6 grams | Varies by Member State. |
| 30-Day Purchase Limit | 9.0 grams | Varies by Member State. |
| ID Requirement | Yes, government-issued photo ID | Varies by Member State; often required. europa.eu |
| Sales Logbook | Yes, required for most sales | Varies by Member State; often required for tracking. europa.eu |
Other countries have also implemented strict controls. For example, pseudoephedrine is banned or heavily restricted in Japan and Mexico. independent.co.ukdochq.co.uk
Strategies for Diversion Prevention in Academic and Industrial Settings
Preventing the diversion of this compound from legitimate settings like pharmaceutical manufacturing plants and research laboratories is critical. A comprehensive controlled substances diversion prevention program (CSDPP) is essential. completerx.com Best practices focus on robust security, strict inventory control, and personnel management.
Key strategies include:
Access Control: Limiting access to storage areas to authorized personnel only. This can be achieved through physical controls like locked cabinets and vaults, as well as electronic systems requiring biometric or badge identification. uspharmacist.com
Chain of Custody: Maintaining a clear and unbroken chain of custody for all precursor chemicals from procurement to disposal. uspharmacist.com Every transfer must be documented, with signatures from both parties involved.
Inventory Management:
Perpetual Inventories: Keeping a real-time log of all stock, with regular audits and reconciliation to quickly identify any discrepancies. uspharmacist.com
Procurement Safeguards: Ensuring only authorized individuals can order controlled substances and implementing checks and balances between ordering and receiving departments. completerx.com
Monitoring and Surveillance: Using surveillance cameras in storage and handling areas and implementing diversion monitoring software to track unusual patterns in purchasing, dispensing, or waste. completerx.com
Personnel Management:
Background Checks: Conducting thorough background checks on all employees who will have access to precursor chemicals.
Training: Providing mandatory training for staff on security protocols, the signs of potential diversion, and their reporting responsibilities. wolterskluwer.com
Waste Management: Establishing secure and documented procedures for the disposal of expired or excess precursor chemicals, often requiring the presence of a witness.
By implementing these multi-layered strategies, academic and industrial institutions can significantly reduce the risk of this compound being diverted for illicit purposes. completerx.comuspharmacist.com
Q & A
Q. What validated analytical methods are recommended for quantifying pseudoephedrine sulfate in multi-component formulations, and how do they address potential interference from co-formulated drugs?
Methodological Answer : High-performance liquid chromatography (HPLC) with cation-exchange columns or high-performance thin-layer chromatography (HPTLC) are widely used. For example, Abu Reid & Gadkariem (2017) optimized HPLC conditions using a Box-Behnken experimental design to resolve this compound from loratadine in syrups, ensuring specificity via retention time adjustments and validation per ICH guidelines . For HPTLC, Sane et al. (2001) employed silica gel plates with methanol-ammonia solvent systems to separate this compound and antihistamines, achieving resolution >1.5 .
Q. How can researchers design stability studies for this compound in extended-release tablets under accelerated conditions?
Methodological Answer : Follow pharmacopeial protocols such as USP dissolution testing (e.g., Apparatus 2 at 50 rpm, pH 6.8 phosphate buffer). For example, Pharmacopeial Forum (2008) specifies this compound release rates (e.g., 60–80% at 2 hours, 80–100% at 8 hours) using UV detection at 257 nm . Stress testing should include thermal (40–60°C), humidity (75% RH), and photolytic degradation, with impurities quantified via peak purity analysis .
Q. What are the critical parameters for ensuring batch-to-batch consistency in this compound synthesis?
Methodological Answer : Monitor chiral purity (via polarimetry or chiral HPLC), residual solvents (GC-MS), and particle size distribution (laser diffraction). Yang (1997) demonstrated pseudoephedrine’s use as a chiral auxiliary, requiring strict control of reaction temperature (-20°C for enantiomeric excess >99%) and column chromatography purification to remove diastereomers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across studies with varying demographic cohorts?
Methodological Answer : Conduct meta-analyses stratified by covariates (e.g., age, renal function). Use mixed-effects modeling to account for inter-study variability. For example, inconsistencies in bioavailability data may arise from differences in CYP2D6 polymorphism prevalence; genotyping participants and adjusting clearance rates using nonlinear regression can harmonize datasets .
Q. What experimental strategies can isolate this compound’s direct pharmacological effects from its metabolites in in vivo models?
Methodological Answer : Employ hepatic enzyme inhibitors (e.g., ketoconazole for CYP3A4) in rodent models to suppress metabolite formation. Use LC-MS/MS to quantify this compound and its hydroxylated metabolites simultaneously. Yang (1997) validated this approach by correlating plasma concentrations with adrenergic receptor binding assays .
Q. How should researchers design a double-blind, placebo-controlled trial to evaluate this compound’s efficacy in nasal decongestion without confounding by antihistamine co-administration?
Methodological Answer : Use stratified randomization based on baseline nasal airflow resistance. Include a washout period for antihistamine users and validate compliance via urinary this compound quantification. The FDA’s Drugs@FDA database provides trial design templates for monotherapy vs. combination products (e.g., CHLOR-TRIMETON vs. pseudoephedrine-only arms) .
Methodological Challenges & Data Integrity
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s vasoconstrictive effects?
Methodological Answer : Apply sigmoidal Emax models or Bayesian hierarchical models to account for inter-subject variability. For example, Box-Behnken designs (as in Abu Reid & Gadkariem, 2017) optimize variable interactions while minimizing experimental runs . Report confidence intervals for EC50 values and use AIC/BIC for model selection .
Q. How can researchers address contradictions in literature regarding this compound’s cardiovascular risk profile?
Methodological Answer : Perform systematic reviews with GRADE criteria to assess bias. For conflicting data on blood pressure effects, subgroup analyses by dosage (≤60 mg vs. >120 mg) and comorbidities (hypertension) are critical. Pharmacopeial Forum (2006) highlights the need for post-marketing surveillance data integration .
Q. What protocols ensure reproducibility in this compound extraction from biological matrices for toxicological studies?
Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges. Validate recovery rates (>85%) using deuterated pseudoephedrine as an internal standard. Yang (1997) achieved 98% recovery from plasma via SPE with methanol-ammonia elution .
Data Management & Compliance
Q. How should researchers archive raw chromatographic data for this compound assays to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?
Methodological Answer : Store raw HPLC/UPLC files in open formats (e.g., .cdf) with metadata (column lot, mobile phase pH). Use platforms like Zenodo or institutional repositories. The NIH’s DTP database provides templates for annotating spectral data .
Q. What ethical considerations are paramount when designing pediatric trials involving this compound?
Methodological Answer : Adhere to FDA pediatric advisory committee guidelines, including assent forms and minimal blood sampling. The NIH’s “Research Involving Human Subjects” framework mandates risk-benefit assessments for under-12 cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
